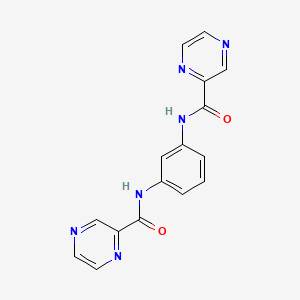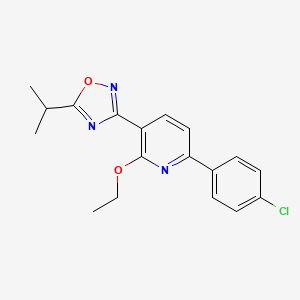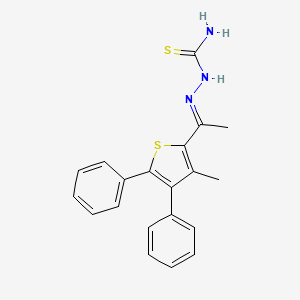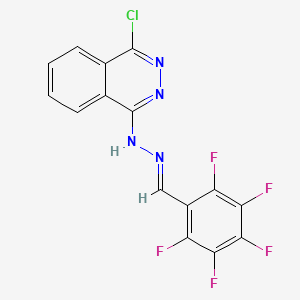![molecular formula C16H17ClN2O3S B5876460 N-(2-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5876460.png)
N-(2-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide, also known as CDMB, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the fields of medicine and biochemistry.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. N-(2-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide works by targeting the tubulin protein, which is essential for cell division and growth. By disrupting the function of tubulin, N-(2-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide can prevent cancer cells from dividing and spreading.
Mecanismo De Acción
N-(2-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide binds to the colchicine binding site on tubulin, which disrupts the microtubule assembly and disassembly process. This results in the inhibition of cell division and growth, which ultimately leads to cell death. N-(2-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide has been shown to have a range of biochemical and physiological effects. It can inhibit cell migration and invasion, which are important processes for cancer metastasis. N-(2-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide can also induce cell cycle arrest, which prevents cancer cells from dividing and growing. Additionally, N-(2-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide has been shown to have anti-inflammatory effects, which may be beneficial for the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide has several advantages for lab experiments. It is a readily available compound that can be synthesized in high yield and purity. It has also been extensively studied for its potential applications in cancer treatment, making it a well-established compound for research purposes. However, N-(2-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide does have some limitations. It can be toxic to normal cells, which may limit its use in certain applications. Additionally, the mechanism of action of N-(2-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-(2-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide. One area of interest is the development of more specific and targeted derivatives of N-(2-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide that can selectively inhibit cancer cells without affecting normal cells. Another area of research is the optimization of N-(2-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide synthesis methods to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide and its potential applications in the treatment of various diseases.
In conclusion, N-(2-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in cancer treatment and biochemistry. Its synthesis method has been optimized for high yield and purity, making it a readily available compound for research purposes. N-(2-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide works by targeting the tubulin protein, which is essential for cell division and growth, and has been shown to have a range of biochemical and physiological effects. While it has several advantages for lab experiments, N-(2-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide also has some limitations that need to be addressed in future research.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide involves the reaction of 2-chlorobenzoic acid with dimethylamine and sulfur dioxide in the presence of a catalyst. The resulting product is then treated with thionyl chloride and N,N-dimethylformamide to produce the final compound. This method has been optimized for high yield and purity, making N-(2-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide a readily available compound for research purposes.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-5-(dimethylsulfamoyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-11-8-9-12(23(21,22)19(2)3)10-13(11)16(20)18-15-7-5-4-6-14(15)17/h4-10H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMRTAKDCNVZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-5-(dimethylsulfamoyl)-2-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



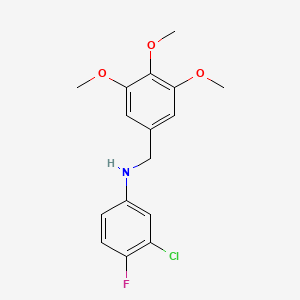


![2-[(2-anilino-2-oxoethyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5876421.png)
![{4-[(4-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5876423.png)
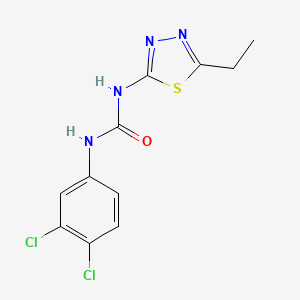

![2-[(2-chloro-3-phenylacryloyl)amino]benzamide](/img/structure/B5876433.png)
